molecular formula C31H46AuF6NO4PS2+ B15093687 Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)

Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)

Cat. No.: B15093687
M. Wt: 902.8 g/mol
InChI Key: XKIXXRYIUXNNCZ-UHFFFAOYSA-O
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Description

Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) is a complex organometallic compound. It is known for its unique structure, which includes a gold atom coordinated with a phosphane ligand and a bis(trifluoromethylsulfonyl)azanide anion. This compound is of significant interest in the field of catalysis, particularly in gold-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) typically involves the reaction of a gold precursor with the corresponding phosphane ligand and bis(trifluoromethylsulfonyl)azanide anion. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) to prevent oxidation and other side reactions. The temperature is maintained between 2–8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperature and inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold(0) nanoparticles .

Scientific Research Applications

Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)
  • Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium

Uniqueness

Compared to similar compounds, bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) offers unique advantages in terms of stability and reactivity. The presence of the ditert-butyl group enhances the steric protection around the gold center, making it more resistant to decomposition and side reactions. This compound also exhibits higher catalytic activity in certain reactions due to the electronic effects of the phosphane ligand .

Properties

Molecular Formula

C31H46AuF6NO4PS2+

Molecular Weight

902.8 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)

InChI

InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1

InChI Key

XKIXXRYIUXNNCZ-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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